1-(4-bromo-2,6-dichlorophenyl)ethanone
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Overview
Description
1-(4-bromo-2,6-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-bromo-2,6-dichlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2,6-dichlorophenyl)ethanone using bromine in the presence of a solvent like chloroform. The reaction is typically carried out at low temperatures to control the addition of bromine .
Another method involves the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as toluene-4-sulfonic acid in acetonitrile. The reaction mixture is refluxed under an inert atmosphere, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromo-2,6-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The carbonyl group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
1-(4-bromo-2,6-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a biochemical tool in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2,6-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The bromine and chlorine substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromo-2,6-difluorophenyl)ethanone: Similar structure but with fluorine substituents instead of chlorine.
2-bromo-1-(2,4-dichlorophenyl)ethanone: Differently substituted isomer with bromine at the 2-position.
2,6-dichloroacetophenone: Lacks the bromine substituent.
Uniqueness
1-(4-bromo-2,6-dichlorophenyl)ethanone is unique due to the specific arrangement of bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C8H5BrCl2O |
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Molecular Weight |
267.93 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5BrCl2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
InChI Key |
JXVVAHYVRPPKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
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